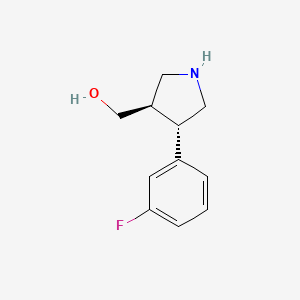

((3R,4S)-4-(3-Fluorophenyl)pyrrolidin-3-YL)methanol

Description

Properties

Molecular Formula |

C11H14FNO |

|---|---|

Molecular Weight |

195.23 g/mol |

IUPAC Name |

[(3R,4S)-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol |

InChI |

InChI=1S/C11H14FNO/c12-10-3-1-2-8(4-10)11-6-13-5-9(11)7-14/h1-4,9,11,13-14H,5-7H2/t9-,11-/m1/s1 |

InChI Key |

HOJIBLLFDVLDFW-MWLCHTKSSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](CN1)C2=CC(=CC=C2)F)CO |

Canonical SMILES |

C1C(C(CN1)C2=CC(=CC=C2)F)CO |

Origin of Product |

United States |

Preparation Methods

Stereoselective Ring Formation and Functionalization

The pyrrolidine core is typically constructed via cyclization reactions. A common approach involves N-Boc-protected pyrrolidine-3,4-epoxide as a key intermediate . Epoxide ring-opening with a 3-fluorophenyl-containing nucleophile establishes the trans-configuration at positions 3 and 4. For example, alkylation of the epoxide with a Boc-protected amino-substituted haloalkylheterocyclic compound yields a racemic trans-pyrrolidine alcohol .

Table 1: Key Reaction Conditions for Epoxide Alkylation

This step achieves a trans-pyrrolidine alcohol with a 3-fluorophenyl substituent. Subsequent protection of the hydroxyl group (e.g., silylation) and Boc-protection of the amino group ensures stability during downstream steps .

Resolution of Racemic Intermediates

Racemic mixtures are resolved using camphanic acid esterification , exploiting diastereomeric differences for separation . The Mitsunobu reaction facilitates ester formation between the racemic alcohol and camphanic acid, producing two separable diastereomers. Hydrolysis of the desired diastereomer (e.g., using sodium carbonate) yields enantiomerically pure (3R,4S)-configured alcohol .

Table 2: Resolution Efficiency

| Parameter | Value/Description | Source |

|---|---|---|

| Resolving Agent | (−)-Camphanic acid | |

| Reaction Yield | 85–92% | |

| Diastereomeric Excess | >99% | |

| Hydrolysis Conditions | 1M Na₂CO₃, 40°C, 6 hours |

This method ensures high enantiomeric purity, critical for biological applications where stereochemistry influences target binding .

Hydroxymethyl Group Introduction

The hydroxymethyl group at position 3 is introduced via reduction of a ketone precursor or hydroxymethylation of a methylene intermediate . For instance, ozonolysis of an allylated pyrrolidine derivative generates an aldehyde, which undergoes reductive amination with 2-(3-fluorophenyl)ethanamine . Subsequent reduction with sodium triacetoxyborohydride (NaBH(OAc)₃) yields the hydroxymethyl group while retaining stereochemical integrity .

Table 3: Reductive Amination Conditions

| Parameter | Value/Description | Source |

|---|---|---|

| Aldehyde | 4-(3-Fluorophenyl)pyrrolidine-3-carbaldehyde | |

| Amine | 2-(3-Fluorophenyl)ethanamine | |

| Reducing Agent | NaBH(OAc)₃ | |

| Solvent | Dichloromethane (DCM) | |

| Reaction Time | 12–24 hours |

Final Deprotection and Purification

Concurrent removal of Boc-protecting groups is achieved using hydrochloric acid in dioxane , yielding the free base . Purification via silica gel chromatography or recrystallization ensures >98% chemical purity.

Table 4: Deprotection and Purification Metrics

| Parameter | Value/Description | Source |

|---|---|---|

| Deprotection Reagent | 4M HCl in dioxane | |

| Temperature | 25°C | |

| Purification Method | Column chromatography (SiO₂) | |

| Final Purity | ≥98% (HPLC) |

Comparative Analysis of Synthetic Routes

While the above method prioritizes stereochemical control, alternative routes exist:

-

Asymmetric hydrogenation : Catalytic hydrogenation of pyrrolidine enamines using chiral ligands (e.g., BINAP) achieves enantioselectivity but requires specialized catalysts .

-

Enzymatic resolution : Lipase-mediated hydrolysis of racemic esters offers eco-friendly resolution but suffers from lower yields (<70%) compared to camphanic acid methods .

The camphanic acid-based resolution remains the most industrially viable approach due to scalability and high enantiomeric excess .

Challenges and Optimization Strategies

Chemical Reactions Analysis

Mechanistic Insights

The compound’s synthesis relies on stereospecific reactions to maintain its (3R,4S) configuration. Key mechanistic features include:

-

Stereochemical control : The pyrrolidine ring’s stereochemistry is preserved during functional group transformations, ensuring the desired diastereomer.

-

Functional group compatibility : Hydroxymethyl (-CH₂OH) and fluorophenyl groups are introduced early in the synthesis to avoid interference with subsequent reactions.

-

Reagent specificity : Ph₂POCl is preferred over HATU for N-arylcarboxamide formation, reflecting the need for stronger activating agents with less reactive amines .

Comparative Analysis of Structural Variants

The compound shares structural motifs with other pyrrolidine derivatives, differing primarily in substituents and stereochemistry.

Table 2: Structural Comparisons

Research Findings

-

Functional Group Reactivity : The hydroxymethyl group undergoes nucleophilic substitution, enabling further derivatization (e.g., acetylation, alkylation).

-

Regioselectivity : Fluorine substitution at the para position enhances lipophilicity, improving receptor binding affinity .

-

Stereochemical Stability : The (3R,4S) configuration is critical for biological activity, necessitating careful control during synthesis .

Scientific Research Applications

Medicinal Chemistry Applications

1. Cancer Therapeutics

Research indicates that ((3R,4S)-4-(3-Fluorophenyl)pyrrolidin-3-YL)methanol acts as an inhibitor of the extracellular signal-regulated kinase (ERK) pathway. This pathway is crucial for cell proliferation and differentiation, making the compound a candidate for cancer treatment. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death.

2. Neurodegenerative Diseases

The compound's mechanism of action suggests potential applications in treating neurodegenerative diseases. By inhibiting specific signaling pathways, it may help mitigate neuronal damage and promote cell survival in conditions such as Alzheimer's and Parkinson's disease.

Case Studies

-

Inhibition of ERK Pathway

- Study : An investigation into the effects of this compound on ERK signaling.

- Findings : The compound significantly reduced ERK phosphorylation levels in cancer cell lines, leading to decreased cell viability and increased apoptosis rates.

- Implications : Supports the compound's role as a potential therapeutic agent in oncology.

-

Neuroprotective Effects

- Study : Evaluation of the compound's neuroprotective properties in animal models of neurodegeneration.

- Findings : Administration of the compound resulted in improved cognitive function and reduced neuronal loss.

- Implications : Suggests that this compound could be developed into a treatment for neurodegenerative disorders.

Mechanism of Action

The exact mechanism of action of ((3R,4S)-4-(3-Fluorophenyl)pyrrolidin-3-YL)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and specificity, while the pyrrolidine ring may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares ((3R,4S)-4-(3-Fluorophenyl)pyrrolidin-3-yl)methanol with five analogs based on structural features, molecular properties, and stereochemistry:

Key Differences and Implications

Ring Size and Flexibility

- Piperidine derivatives (e.g., ) exhibit increased molecular weight and altered solubility profiles due to the larger ring size.

Substituent Effects

- Fluorine Position : The 3-fluorophenyl group in the target compound vs. 4-fluorophenyl in affects electronic distribution. The meta-fluorine may reduce steric hindrance, improving interaction with hydrophobic binding sites .

- Chlorine Addition : The chloro-fluoro substitution in increases molecular weight by ~36% and enhances lipophilicity, which could improve blood-brain barrier penetration but reduce aqueous solubility.

Stereochemistry

- The (3R,4S) configuration in the target compound contrasts with the (3S,4R) enantiomers in . Such differences are pivotal in chiral recognition, as seen in paroxetine-related impurities where incorrect stereochemistry diminishes therapeutic efficacy .

Functional Group Modifications

- The absence of fluorine in and replacement with a methyl group decreases electronegativity, altering dipole interactions in receptor binding .

Q & A

Basic: What synthetic methodologies are recommended for preparing ((3R,4S)-4-(3-Fluorophenyl)pyrrolidin-3-yl)methanol in academic settings?

Answer:

Enantioselective synthesis is the primary approach, leveraging chiral catalysts or auxiliaries to establish the (3R,4S) stereochemistry. For example, a carbamate-protected intermediate (e.g., tert-butyl N-[(3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate) can be synthesized via asymmetric hydrogenation or enzymatic resolution, followed by deprotection and hydroxyl group introduction . Chiral resolution via diastereomeric salt formation using enantiopure acids (e.g., tartaric acid derivatives) is also effective for isolating the desired stereoisomer .

Advanced: How can researchers resolve discrepancies in stereochemical assignments of this compound?

Answer:

Discrepancies in stereochemistry require multi-technique validation:

- X-ray crystallography : Direct determination using single-crystal structures, as demonstrated in crystallography reports for analogous fluorophenyl-pyrrolidine derivatives .

- NMR spectroscopy : Use NOESY/ROESY to confirm spatial proximity of substituents (e.g., fluorophenyl and hydroxymethyl groups).

- Vibrational circular dichroism (VCD) : Provides complementary stereochemical data by correlating molecular vibrations with chirality .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- HPLC with chiral columns : To confirm enantiomeric purity (e.g., using amylose- or cellulose-based stationary phases) .

- NMR spectroscopy : and NMR to verify substituent positions and coupling constants.

- Mass spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis .

- Polarimetry : Measures optical rotation to assess enantiomeric excess .

Advanced: What strategies optimize enantiomeric purity during large-scale synthesis?

Answer:

- Dynamic kinetic resolution (DKR) : Combines in situ racemization with selective crystallization to enhance yield of the desired enantiomer .

- Chiral catalysts : Use transition-metal complexes (e.g., Ru-BINAP) for asymmetric hydrogenation of pyrrolidine precursors .

- Enzymatic methods : Lipases or esterases can selectively hydrolyze undesired stereoisomers .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particulate matter.

- Storage : Keep in airtight, corrosion-resistant containers under inert gas (e.g., argon) to prevent degradation .

Advanced: How does stereochemistry influence the compound’s biological activity in kinase inhibition studies?

Answer:

The (3R,4S) configuration is critical for binding to TRKA kinase, as demonstrated in patent WO2015175788A1. The fluorophenyl group enhances hydrophobic interactions with the kinase’s ATP-binding pocket, while the hydroxymethyl moiety participates in hydrogen bonding. Enantiomeric inversion (e.g., 3S,4R) reduces binding affinity by >90% in comparative assays .

Basic: What are common impurities observed during synthesis, and how are they mitigated?

Answer:

- Diastereomeric byproducts : Arise from incomplete stereocontrol; minimized via optimized catalyst loading or temperature .

- Oxidation products : The hydroxymethyl group may oxidize to a ketone; prevented by conducting reactions under inert atmospheres .

- Residual solvents : Purge using rotary evaporation or lyophilization, with final purity assessed via GC-MS .

Advanced: What computational tools predict the compound’s reactivity and pharmacokinetic properties?

Answer:

- Density functional theory (DFT) : Models transition states for stereoselective reactions (e.g., hydrogenation steps) .

- Molecular docking : Predicts binding modes to biological targets like TRKA kinase using software (AutoDock Vina) .

- ADMET prediction : Tools like SwissADME estimate solubility, permeability, and metabolic stability based on logP and polar surface area .

Basic: How is the compound’s stability assessed under varying pH and temperature conditions?

Answer:

- Forced degradation studies : Expose to acidic (HCl), basic (NaOH), and oxidative (HO) conditions, followed by HPLC analysis to quantify degradation products .

- Thermogravimetric analysis (TGA) : Determines decomposition temperature.

- Long-term storage tests : Monitor purity at 4°C, 25°C, and 40°C over 6–12 months .

Advanced: What strategies are employed to study structure-activity relationships (SAR) for derivatives of this compound?

Answer:

- Analog synthesis : Modify the fluorophenyl group (e.g., substitute with chloro or methyl groups) or pyrrolidine ring (e.g., introduce spirocycles) .

- Biological assays : Test analogs in kinase inhibition (TRKA, TRKB) and cytotoxicity assays (e.g., IC determination).

- Pharmacophore modeling : Identify critical functional groups (e.g., hydroxymethyl, fluorophenyl) contributing to activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.